molecular formula C10H13NO B1530334 4-(Oxolan-3-yl)aniline CAS No. 1353853-58-3

4-(Oxolan-3-yl)aniline

Cat. No.: B1530334
CAS No.: 1353853-58-3
M. Wt: 163.22 g/mol
InChI Key: RJTIOFHVFUMIAD-UHFFFAOYSA-N
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Description

4-(Oxolan-3-yl)aniline is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(Oxolan-3-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant research findings.

Structural Characteristics

This compound is characterized by the presence of an oxolane (tetrahydrofuran) ring attached to an aniline moiety. This structure can influence its reactivity and interactions with biological targets. The oxolane ring contributes to the compound's stereochemical properties, which can be critical in determining its biological activity.

Property Details
Molecular Formula C₉H₁₃N
Molecular Weight 149.21 g/mol
Functional Groups Aniline, Oxolane

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor functions through binding to active sites or interacting with cell membrane receptors. This interaction can lead to various pharmacological effects, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxolane Ring : This can be achieved through cyclization reactions involving suitable diols or halohydrin precursors under acidic or basic conditions.
  • Coupling with Aniline : The oxolane intermediate is coupled with an aniline derivative through nucleophilic substitution reactions, often facilitated by bases like sodium hydride or potassium carbonate.

Biological Activity Studies

Research into the biological activities of this compound has revealed potential applications in various therapeutic areas:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens.
  • Anticancer Potential : Preliminary investigations suggest that this compound may have anticancer activity, possibly through apoptosis induction in cancer cells.
  • Neuroprotective Effects : Some studies have explored its neuroprotective capabilities, indicating potential use in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

  • A study published in ResearchGate highlighted the synthesis and evaluation of new compounds derived from similar structures, noting their significant biological activities against selected pathogens .
  • Another research paper discussed the interaction mechanisms of oxolane-containing compounds with biological targets, emphasizing their potential in drug development.

Properties

IUPAC Name

4-(oxolan-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTIOFHVFUMIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353853-58-3
Record name 4-(oxolan-3-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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